2-(1H-pyrazol-4-yl)pyrazine dihydrochloride
Description
Contextualization of Pyrazine (B50134) and Pyrazole (B372694) Heterocycles as Prominent Scaffolds in Modern Chemical Biology and Organic Synthesis
Pyrazine and pyrazole are two distinct nitrogen-containing heterocyclic rings that have independently established themselves as "privileged scaffolds" in the realms of medicinal chemistry and organic synthesis. Their prominence stems from their versatile chemical properties and their presence in a vast array of biologically active molecules, including many approved pharmaceutical agents.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural component in numerous natural and synthetic compounds. researchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition and binding to biological targets. Furthermore, the pyrazine scaffold is relatively stable and can be readily functionalized, making it an attractive building block for the synthesis of complex molecules. tandfonline.com
Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals. mdpi.commdpi.com Compounds containing the pyrazole moiety are associated with a diverse range of pharmacological effects, such as analgesic, anti-inflammatory, and antimicrobial activities. nih.gov The ability of the pyrazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, contributes to its frequent appearance in the design of enzyme inhibitors and receptor ligands. The synthesis of pyrazole derivatives is well-established, with numerous methods available for the construction and modification of this versatile scaffold. mdpi.com
The combination of these two potent heterocyclic systems in a single molecule, as seen in 2-(1H-pyrazol-4-yl)pyrazine, offers the potential for synergistic or novel biological activities, making it a compelling target for further investigation.
Rationale for Investigating the Dihydrochloride (B599025) Salt of 2-(1H-pyrazol-4-yl)pyrazine: Enhancing Research Accessibility and Stability
In the course of chemical and biological research, the physicochemical properties of a compound can significantly impact its utility and the reliability of experimental results. For many heterocyclic compounds, which are often basic in nature, poor aqueous solubility and limited stability can present considerable challenges. The formation of a salt, particularly a dihydrochloride salt, is a common and effective strategy to overcome these limitations.
The primary motivation for preparing the dihydrochloride salt of 2-(1H-pyrazol-4-yl)pyrazine is to enhance its aqueous solubility . The free base form of many nitrogen-containing heterocycles is often sparingly soluble in water, which can hinder biological assays and formulation studies. By converting the basic nitrogen atoms of the pyrazole and/or pyrazine rings into their protonated, cationic forms through reaction with hydrochloric acid, the resulting salt generally exhibits significantly improved water solubility. This increased solubility is crucial for ensuring homogenous solutions for in vitro experiments and for facilitating administration in in vivo studies.
Another key advantage of the dihydrochloride salt form is improved stability . The salt form is often more crystalline and less prone to degradation than the corresponding free base. This enhanced stability can lead to a longer shelf-life and more consistent results over time. Furthermore, the crystalline nature of salts often facilitates purification and handling, ensuring a higher degree of purity for research purposes.
Overview of Current Research Trajectories Involving Structurally Related Heterocyclic Dihydrochloride Salts
The use of dihydrochloride salts is a well-established practice in pharmaceutical development and chemical research, particularly for molecules containing multiple basic nitrogen centers. A survey of the current literature reveals that research on heterocyclic dihydrochloride salts is an active and fruitful area.
Many studies focus on the synthesis and characterization of novel heterocyclic compounds as their hydrochloride salts to improve their handling and biological testing. For instance, various kinase inhibitors and other potential anticancer agents incorporating heterocyclic cores are often developed and studied as their hydrochloride salts to ensure adequate solubility for biological screening.
Furthermore, research into the solid-state properties of heterocyclic dihydrochloride salts is a significant trajectory. This includes studies on polymorphism, where different crystalline forms of the same salt can exhibit different physicochemical properties. Understanding and controlling the polymorphic form is critical for ensuring the consistency and performance of a compound in both research and clinical settings.
The biological evaluation of heterocyclic dihydrochloride salts spans a wide range of therapeutic areas. From infectious diseases to neurological disorders, the enhanced bioavailability afforded by the salt form often translates to improved efficacy in preclinical models. The investigation of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride aligns with this broader trend of leveraging salt formation to unlock the full therapeutic potential of novel heterocyclic scaffolds.
Data Tables
Table 1: General Properties of Pyrazole and Pyrazine Scaffolds
| Property | Pyrazole | Pyrazine |
| Structure | A five-membered aromatic ring with two adjacent nitrogen atoms. | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. |
| Molecular Formula | C₃H₄N₂ | C₄H₄N₂ |
| Aromaticity | Aromatic | Aromatic |
| Basicity (pKa of conjugate acid) | ~2.5 | ~0.6 |
| Common Biological Activities | Anti-inflammatory, analgesic, antimicrobial, anticancer. nih.gov | Anticancer, anti-inflammatory, antibacterial, antiviral. nih.govmdpi.com |
| Examples in Approved Drugs | Celecoxib, Sildenafil | Prazosin, Glipizide |
Table 2: Rationale for Dihydrochloride Salt Formation
| Parameter | Free Base Form (Typical) | Dihydrochloride Salt Form (Expected) | Rationale for Improvement |
| Aqueous Solubility | Low to moderate | High | The ionic nature of the salt enhances its interaction with polar water molecules. |
| Stability | Variable, can be prone to degradation. | Generally higher, more stable crystalline form. | The salt's crystal lattice energy contributes to greater stability. |
| Handling | Can be oily or amorphous, difficult to weigh and handle. | Typically a crystalline solid, easier to handle and purify. | Crystalline solids are generally less hygroscopic and have better flow properties. |
| Bioavailability | Potentially limited by poor solubility. | Often enhanced. | Improved solubility can lead to better absorption in biological systems. |
Structure
3D Structure of Parent
Properties
CAS No. |
2751614-54-5 |
|---|---|
Molecular Formula |
C7H8Cl2N4 |
Molecular Weight |
219.07 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H6N4.2ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;;/h1-5H,(H,10,11);2*1H |
InChI Key |
KTEUGZUHQBFBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CNN=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride
Historical and Contemporary Synthetic Routes to Pyrazinylpyrazole Scaffolds
The construction of pyrazinylpyrazole scaffolds has historically relied on classical condensation reactions. Early methods often involved the reaction of a hydrazine (B178648) derivative with a β-dicarbonyl compound containing a pyrazine (B50134) moiety. nih.gov These approaches, while foundational, sometimes suffered from issues with regioselectivity and required harsh reaction conditions.
Contemporary synthetic strategies have largely shifted towards transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency, milder conditions, and broader substrate scope. jocpr.comnih.gov Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of the C-C bond between the pyrazole (B372694) and pyrazine rings. nih.govrsc.org This reaction typically involves the coupling of a pyrazole boronic acid or ester with a halopyrazine, or vice versa. Other notable palladium-catalyzed reactions include the Stille coupling (using organotin reagents), and the Buchwald-Hartwig amination for the formation of N-aryl pyrazoles. rsc.orggoogle.com While the latter is for N-C coupling, the principles of catalyst and ligand development are often transferable.
The evolution of these synthetic routes reflects a broader trend in organic chemistry towards more efficient and versatile methods, with a strong emphasis on palladium-catalyzed cross-coupling reactions for the construction of complex heteroaromatic systems.
Optimized Synthesis of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride (B599025)
The optimized synthesis of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride is a multi-step process that begins with the formation of the pyrazolylpyrazine core, followed by conversion to the dihydrochloride salt.
The key step in the synthesis of the pyrazolylpyrazine core is the palladium-catalyzed cross-coupling of a 4-substituted pyrazole with a 2-halopyrazine. The Suzuki-Miyaura coupling is a preferred method, often utilizing a 4-iodopyrazole or 4-bromopyrazole derivative and a pyrazine boronic acid, or more commonly, a pyrazole boronic acid with a 2-chloropyrazine. bohrium.com
Key components of an optimized catalyst system include a palladium source and a phosphine ligand. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium precursors. fiveable.me The choice of ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands, such as XPhos, have been shown to be effective in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles. mdpi.com
The reaction is typically carried out in a solvent mixture, such as dioxane/water or toluene/water, in the presence of a base like sodium carbonate or potassium phosphate to activate the boronic acid. inovatus.es Reaction temperatures generally range from 80 to 110 °C. Optimization of the catalyst loading, ligand-to-metal ratio, base, and solvent system is critical for maximizing the yield of the desired 2-(1H-pyrazol-4-yl)pyrazine.
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | XPhosPdG2 |
| Ligand | None | XPhos | XPhos |
| Base | Na₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF |
| Temperature (°C) | 100 | 90 | 80 |
| Typical Yield | Moderate | High | High |
Upon successful synthesis of the 2-(1H-pyrazol-4-yl)pyrazine base, it is converted to the dihydrochloride salt. This is typically achieved by treating a solution of the base in a suitable organic solvent, such as methanol or isopropanol, with a solution of hydrochloric acid in an anhydrous solvent like diethyl ether or dioxane.
Yield enhancement strategies for the salt formation step focus on ensuring complete protonation and precipitation of the product. The use of anhydrous conditions is critical to prevent the incorporation of water into the crystal lattice. The choice of solvent is also important; the dihydrochloride salt should be sparingly soluble in the chosen solvent system to maximize precipitation and yield.
Purification of the dihydrochloride salt is often accomplished through recrystallization. A solvent or solvent mixture is selected in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol, ethanol, or mixtures with diethyl ether are commonly employed for the recrystallization of hydrochloride salts. Washing the filtered salt with a cold, non-polar solvent can help remove residual impurities.
In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous solvents. rsc.orginovatus.es
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netnih.gov For the Suzuki-Miyaura coupling of pyrazole and pyrazine derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.govrsc.org This is attributed to the efficient and uniform heating of the reaction mixture.
Mechanochemical synthesis , or grinding, offers a solvent-free or solvent-minimized approach to chemical reactions. mdpi.comresearchgate.net This technique involves the grinding of solid reactants together, sometimes with a liquid additive, to induce a chemical reaction. asianpubs.org For the synthesis of N-heterocycles, mechanochemical methods have been shown to be highly efficient and environmentally friendly. rsc.org While specific application to 2-(1H-pyrazol-4-yl)pyrazine is not widely reported, the principles of mechanochemistry are applicable to the synthesis of the pyrazole precursor and potentially the coupling step itself.
These green chemistry approaches offer more sustainable alternatives to traditional synthetic methods, aligning with the growing demand for environmentally responsible chemical manufacturing. oulu.fi
Regioselectivity and Stereochemical Considerations in the Formation of the Pyrazolylpyrazine Core
Regioselectivity is a critical aspect of the synthesis of 2-(1H-pyrazol-4-yl)pyrazine, as the pyrazole ring offers multiple potential sites for coupling. To ensure the desired C4-substitution on the pyrazole ring, it is essential to start with a regioselectively functionalized pyrazole precursor, such as a 4-halopyrazole or a 4-boronic acid pyrazole. rsc.orgacs.orgmdpi.com The synthesis of these precursors often involves multi-step sequences that control the position of the functional group. For instance, the synthesis of 4-halopyrazoles can be achieved through the direct halogenation of pyrazole under specific conditions or via a multi-component synthesis. google.comnih.govresearchgate.net
The coupling reaction itself, such as the Suzuki-Miyaura coupling, is generally highly regioselective, with the coupling occurring at the position of the halide or boronic acid group. Therefore, the regiochemical outcome of the final product is primarily determined by the regiochemistry of the starting materials.
Stereochemical considerations for 2-(1H-pyrazol-4-yl)pyrazine are minimal as the molecule is planar. There are no chiral centers in the core structure, and therefore, no stereoisomers to consider in the synthesis of the pyrazolylpyrazine scaffold itself.
Scale-Up Considerations for the Production of this compound for Research Applications
Scaling up the synthesis of this compound from laboratory to pilot or research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. pharmtech.com
For the palladium-catalyzed coupling step, key considerations include:
Catalyst selection and loading: While highly active catalysts with low loadings are preferred in laboratory-scale synthesis, for larger scale production, the cost, availability, and ease of removal of the catalyst become more significant. acs.org The use of heterogeneous catalysts or catalyst systems that allow for easy product separation can be advantageous.
Heat transfer: Palladium-catalyzed reactions can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is important.
Reagent addition and mixing: The rate of addition of reagents and efficient mixing are critical for maintaining reaction control and minimizing the formation of byproducts.
Work-up and purification: The work-up procedure must be scalable and avoid the use of large volumes of hazardous solvents. Crystallization is often the preferred method for purification on a large scale.
For the conversion to the dihydrochloride salt, considerations include:
Control of stoichiometry: Precise control over the amount of hydrochloric acid added is necessary to ensure complete conversion to the dihydrochloride without the presence of excess acid in the final product.
Crystallization and filtration: The choice of crystallization solvent and the control of cooling rates are important for obtaining a product with the desired particle size and purity. The filtration and drying equipment must be appropriately sized for the scale of production.
Advanced Spectroscopic and Crystallographic Elucidation of 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Tautomeric Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (B599025), both ¹H and ¹³C NMR would provide critical insights.
The protonation of the heterocyclic rings to form the dihydrochloride salt is expected to have a significant impact on the chemical shifts. The electron-withdrawing effect of the positive charges on the protonated nitrogen atoms would cause a general downfield shift for all protons and carbons compared to the neutral free base.
Tautomerism: The 1H-pyrazole ring can exist in two tautomeric forms. In solution, there may be a rapid equilibrium between these forms, which could result in averaged signals in the NMR spectrum. researchgate.netresearchgate.netnih.gov However, the substitution pattern and solvent can influence this equilibrium. fu-berlin.de Low-temperature NMR studies could potentially resolve the signals for individual tautomers, allowing for the determination of the equilibrium constant. fu-berlin.de
Expected ¹H and ¹³C NMR Data: The following table outlines the anticipated chemical shift ranges for the atoms in the 2-(1H-pyrazol-4-yl)pyrazinium cation, based on data from analogous pyrazole (B372694) and pyrazine (B50134) structures. fu-berlin.denih.gov
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| Pyrazine H-3/H-5/H-6 | 8.5 - 9.5 | 140 - 150 | The exact positions would be inequivalent and would require 2D NMR for definitive assignment. Significant downfield shift due to protonation. |
| Pyrazole H-3/H-5 | 8.0 - 9.0 | 130 - 145 | These two protons are in different environments and would show distinct signals. |
| Pyrazole N-H | 13.0 - 15.0 | - | Typically a broad signal, its position is highly dependent on solvent and concentration. |
| Pyrazine C-2 | - | 145 - 155 | Point of attachment to the pyrazole ring. |
| Pyrazine C-3/C-5/C-6 | - | 140 - 150 | Shifted downfield due to the cationic nature of the ring. |
| Pyrazole C-4 | - | 110 - 120 | Point of attachment to the pyrazine ring. |
| Pyrazole C-3/C-5 | - | 130 - 145 | The two carbons would be inequivalent. |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the three-dimensional packing arrangement in the crystal lattice.
For 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride, a crystal structure would confirm which of the four nitrogen atoms are protonated. The analysis would also detail the conformation of the molecule, specifically the dihedral angle between the pyrazole and pyrazine rings.
A crucial aspect of the analysis would be the elucidation of intermolecular interactions, which govern the crystal packing. In this ionic compound, the primary interactions would be strong, charge-assisted hydrogen bonds between the protonated nitrogen atoms (N⁺-H) of the organic cation and the chloride (Cl⁻) counterions. nih.govmdpi.com These N⁺-H···Cl⁻ interactions are the dominant force in assembling the supramolecular structure. hhu.deacs.org
Other potential interactions that would be identified include:
π-π Stacking: The aromatic pyrazole and pyrazine rings may stack with neighboring rings, contributing to the stability of the crystal lattice. acs.orgresearchgate.net
C-H···Cl and C-H···N Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and the chloride anions or unprotonated nitrogen atoms as acceptors can further stabilize the packing arrangement. imedpub.comcardiff.ac.uk
The table below summarizes the expected crystallographic parameters, although actual values would require experimental determination.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths/Angles | Conformation of pyrazole and pyrazine rings |
| Hydrogen Bond Geometry | Distances and angles for N⁺-H···Cl⁻ interactions |
| Intermolecular Contacts | Evidence for π-π stacking and other weak interactions |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe their environment within a molecule. The spectra are sensitive to bond strengths, molecular symmetry, and intermolecular forces like hydrogen bonding.
For this compound, the most prominent features would arise from the vibrations of the two heterocyclic rings and the N⁺-H groups.
N⁺-H Vibrations: The stretching vibrations of the protonated nitrogen groups (N⁺-H) are expected to appear as a very broad and strong band in the IR spectrum, typically in the 2400-3200 cm⁻¹ region. The breadth and position of this band are characteristic of strong hydrogen bonding with the chloride anions.
Ring Vibrations: C=C and C=N stretching vibrations within the pyrazole and pyrazine rings typically occur in the 1400-1650 cm⁻¹ region. researchgate.net
C-H Vibrations: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower frequencies.
Ring Breathing Modes: These vibrations, which involve the concerted expansion and contraction of the rings, are often strong in the Raman spectrum and are characteristic of the specific heterocyclic system. rsc.orgcore.ac.uk
The following table lists the expected characteristic vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| N⁺-H Stretch (H-bonded) | 2400 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| C=N / C=C Ring Stretch | 1400 - 1650 | Strong to Medium |
| N-H Bending | 1500 - 1600 | Medium |
| C-H In-plane Bending | 1000 - 1300 | Medium |
| C-H Out-of-plane Bending | 750 - 950 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the unambiguous confirmation of its molecular formula. For 2-(1H-pyrazol-4-yl)pyrazine (free base, C₇H₆N₄), the calculated monoisotopic mass is 146.05925 Da. uni.lu In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 147.0665.
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions, providing valuable structural information. The fragmentation of pyrazole and pyrazine rings follows characteristic pathways.
Pyrazole Ring Fragmentation: A common fragmentation pathway for the pyrazole ring involves the loss of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N₂, 28 Da). researchgate.net
Pyrazine Ring Fragmentation: The pyrazine ring can also fragment through the loss of HCN. nist.gov
A plausible fragmentation pathway for the [M+H]⁺ ion of 2-(1H-pyrazol-4-yl)pyrazine would involve initial cleavage at the pyrazole ring, followed by subsequent fragmentation of the pyrazine moiety or vice versa. The exact pathway would help confirm the connectivity between the two rings.
| Ion | m/z (calculated) | Possible Identity |
| [C₇H₇N₄]⁺ | 147.0665 | Protonated molecule ([M+H]⁺) |
| [C₆H₆N₂]⁺ | 104.0525 | Loss of HCN from pyrazole ring |
| [C₇H₅N₂]⁺ | 117.0447 | Loss of N₂ from pyrazole ring |
| [C₅H₄N₃]⁺ | 106.0399 | Loss of HCN from pyrazine ring |
Insights into the Protonation State and Counterion Interactions within the Dihydrochloride Salt Form
The dihydrochloride salt form implies that two nitrogen atoms in the 2-(1H-pyrazol-4-yl)pyrazine molecule have been protonated. The most likely sites for protonation are the most basic nitrogen atoms. The pyrazine ring contains two equivalent pyridine-like nitrogens, which are basic. The 1H-pyrazole ring contains one basic, pyridine-like nitrogen (at position 2) and one less basic, pyrrole-like nitrogen (at position 1). Therefore, the doubly protonated species likely involves the protonation of one of the pyrazine nitrogens and the pyridine-like nitrogen of the pyrazole ring.
Computational and Theoretical Investigations of 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (B599025), DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine its optimized molecular geometry and electronic structure. nih.govjcsp.org.pk These calculations confirm that the optimized structure corresponds to a true local minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. nih.gov
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key outcome of DFT studies. jcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For similar pyrazole (B372694) derivatives, this energy gap is typically in the range that indicates good thermodynamic stability. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. researchgate.net These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -8.0 | Electron-donating capacity |
| ELUMO | -1.0 to -2.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | ~4.0 to 5.5 | Chemical stability and reactivity |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride, MD simulations are invaluable for exploring its conformational landscape. nih.govnih.gov These simulations, governed by a force field, can reveal the most stable conformations and the energy barriers between them by simulating the molecule's behavior in a given environment, such as in a vacuum or in a solvent. uq.edu.au
When studying solvation effects, MD simulations place the molecule in a box of explicit solvent molecules, typically water, to mimic physiological conditions. nih.govrdd.edu.iq The simulations track the interactions between the solute and solvent, providing insights into the formation of hydration shells and hydrogen bonding networks. rdd.edu.iq Understanding how the molecule interacts with water is critical, as solvation can significantly influence its conformation, stability, and interaction with biological macromolecules. researchgate.net The stability of the compound's interaction with a biological target can be further analyzed over simulation time, often on the nanosecond scale, to observe conformational changes and fluctuation patterns. nih.gov
| Parameter | Typical Setting |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | TIP3P, SPC/E (for water) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 50-100 ns |
Quantum Chemical Descriptors for Reactivity Prediction and Pharmacophore Development
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and electronic properties. For this compound, these descriptors are essential for predicting its chemical behavior and for developing pharmacophore models. A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.
Key descriptors include the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness (η), softness (S), and electrophilicity index (ω). researchgate.net Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. researchgate.net The electrophilicity index quantifies the molecule's ability to accept electrons. These calculated parameters help to understand the molecule's potential to participate in chemical reactions and form interactions with other molecules. researchgate.net This information is foundational for pharmacophore development, where specific hydrogen bond donors, acceptors, aromatic rings, and charged centers are mapped to guide the design of new, more potent analogs.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Global Softness (S) | 1 / (2η) | Measure of chemical reactivity. |
| Electrophilicity Index (ω) | (I + A)2 / (8η) | Propensity of the molecule to accept electrons. |
In Silico Ligand-Target Interactions: Molecular Docking and Binding Energy Calculations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net For this compound, docking studies are used to screen its potential as an inhibitor for various biological targets, such as protein kinases or histone deacetylases (HDACs), which are common targets for pyrazole-containing compounds. nih.govresearchgate.netsemanticscholar.org The process involves placing the ligand into the binding site of a protein and scoring different poses based on a scoring function, which estimates the binding affinity. nih.gov
The results of a docking simulation provide a binding energy score (e.g., in kcal/mol) and a detailed view of the ligand-receptor interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net For example, studies on similar pyrazine (B50134) derivatives have identified key hydrogen bond interactions with specific amino acid residues like GLU, LYS, and ASP within kinase active sites. researchgate.netijpbs.com Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity by accounting for solvation effects. semanticscholar.org
| Parameter | Result |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 1.5 |
| Key Interacting Residues | Glu171, Lys67, Asp128 |
| Types of Interactions | Hydrogen bonds with pyrazole N-H; π-π stacking with pyrazine ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogs and Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govshd-pub.org.rs For this compound, a QSAR model could be developed using a set of its hypothetical analogs with predicted or experimentally determined activities against a specific target. researchgate.net
The process involves calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each analog. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the biological activity. nih.govshd-pub.org.rs A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validated R², predicted R²), can be used to predict the activity of new, unsynthesized analogs. researchgate.netresearchgate.net This predictive capability is highly valuable as it allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process. nih.gov
| Component | Description/Value |
|---|---|
| Model Equation | pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... |
| Correlation Coefficient (R²) | > 0.8 |
| Cross-validated R² (q²) | > 0.6 |
| External validation (Pred_R²) | > 0.6 |
| Example Descriptors | Molecular Weight, LogP, Number of H-bond donors, Topological Polar Surface Area |
Mechanistic Biological Investigations of 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride at the Molecular and Cellular Level
Target Identification and Validation Strategies for 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride (B599025)
No published studies were identified that specifically detail the molecular targets of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride.
Enzyme Inhibition/Activation Profiling in Biochemical Assays
There is no available data from biochemical assays detailing the inhibitory or activatory effects of this specific compound on any enzymes.
Receptor Binding Assays and Ligand Displacement Studies
Information from receptor binding assays or ligand displacement studies for this compound is not available in the reviewed literature.
Protein-Ligand Interaction Mapping through Biophysical Techniques
No studies utilizing biophysical techniques to map the interaction between this compound and any protein targets have been published.
Elucidation of Molecular Pathways Modulated by this compound in Model Systems
Detailed investigations into the molecular pathways modulated by this compound have not been reported.
Cellular Signaling Pathway Analysis and Gene Expression Modulation (e.g., using cell lines or non-human primary cells)
There are no public records of studies analyzing changes in cellular signaling or gene expression in response to treatment with this compound.
Phenotypic Screening Approaches in Biological Models for Mechanistic Insights
Phenotypic screening data that would provide insight into the compound's mechanism of action is not publicly available.
Due to the absence of specific research data for this compound in these areas, this article cannot be generated as requested.
Allosteric Modulation versus Orthosteric Binding Mechanisms
The precise way in which this compound interacts with its biological targets is not documented in the scientific literature. Generally, compounds can bind to a protein's primary active site, known as the orthosteric site, or to a secondary, regulatory site, termed an allosteric site. Orthosteric binding typically involves competition with the natural substrate of the protein, while allosteric binding modulates the protein's activity without direct competition at the active site.
While some complex molecules that contain a pyrazol-4-yl-pyridine core have been identified as allosteric modulators of specific receptors, such as the M4 muscarinic acetylcholine (B1216132) receptor, there is no direct evidence to suggest that this compound functions in a similar manner. The characterization of its binding as either allosteric or orthosteric would require dedicated pharmacological studies, which have not been published to date.
Kinetic Studies of Compound-Target Interactions
A quantitative understanding of a compound's interaction with its target is crucial for drug development and mechanistic studies. This involves determining key kinetic parameters that describe the dynamics of the binding event.
Key Kinetic Parameters:
| Parameter | Description |
| Association Rate Constant (kon) | The rate at which the compound binds to its target. |
| Dissociation Rate Constant (koff) | The rate at which the compound-target complex breaks apart. |
| Equilibrium Dissociation Constant (Kd) | A measure of the affinity of the compound for its target, calculated as koff/kon. A lower Kd value indicates a higher binding affinity. |
As of now, there are no available studies reporting the association rate, dissociation rate, or equilibrium dissociation constant for the interaction of this compound with any biological target. Such data would be essential for elucidating the strength and duration of its potential therapeutic or biological effects.
Proteomic and Metabolomic Approaches for Comprehensive Biological Fingerprinting
To gain a broader understanding of a compound's biological effects beyond its primary target, researchers often employ proteomic and metabolomic approaches. Proteomics involves the large-scale study of proteins, while metabolomics is the comprehensive analysis of small molecule metabolites. These "omics" technologies can provide a detailed "fingerprint" of the cellular response to a compound, revealing off-target effects, downstream signaling consequences, and potential biomarkers of activity.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride Analogs
Rational Design and Synthesis of Diverse Derivatives of 2-(1H-pyrazol-4-yl)pyrazine Scaffold
The rational design of analogs based on the 2-(1H-pyrazol-4-yl)pyrazine scaffold is often guided by strategies such as bioisosteric replacement and hybrid-based design, where pharmacophores from different molecules are combined to enhance biological activity. nih.gov The pyrazole (B372694) scaffold itself is a key building block in numerous protein kinase inhibitors, including those targeting Akt, Aurora kinases, and JAK kinases, underscoring its importance in rational drug design. mdpi.com
The synthesis of pyrazole derivatives is versatile, with several established methods. A primary and straightforward approach is the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds like ethyl acetoacetate. mdpi.comresearchgate.net This method, first reported by Knorr, can sometimes yield a mixture of regioisomers, but reaction conditions can be optimized for selectivity. researchgate.net Another powerful technique is the 1,3-dipolar cycloaddition of nitrilimines (often generated in situ from arylhydrazones) with alkenes or alkynes, which provides a practical route to 1,3,5-substituted pyrazoles. mdpi.com More advanced, modern syntheses may involve transition-metal catalysts or multi-component reactions to build the functionalized pyrazole core efficiently. nih.gov
For the pyrazine (B50134) component, synthetic routes often begin with commercially available materials like 2,3-dichloropyrazine. Nucleophilic substitution reactions can be used to introduce amine or other functionalities, which can then be further elaborated. For instance, hydrazine can displace a chlorine atom, and the resulting hydrazinylpyrazine can be cyclized to form fused ring systems like nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazines, which serve as scaffolds for further derivatization.
Impact of Subtle Structural Modifications on Biological Target Engagement and Mechanistic Potency
Modifications often focus on the substitution patterns of both the pyrazole and pyrazine rings, as well as any linking groups. For example, in the development of pyrazole-based inhibitors of meprin metalloproteases, the introduction of acidic moieties was found to increase activity against meprin β. nih.gov However, this did not improve selectivity over meprin α. nih.gov In another study on pyrazol-4-yl-pyridine derivatives, which are structurally similar to pyrazolylpyrazines, N-alkylation of the pyrazole ring and substitutions on the pyridine (B92270) ring were explored, leading to the discovery of potent and selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. rsc.org
The nature of substituents can influence potency by orders of magnitude. In a series of nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives designed as c-Met kinase inhibitors, compounds featuring a 5-(trifluoromethyl)-1H-pyrazole linker exhibited excellent potency, with IC50 values in the nanomolar range. osi.lv Similarly, for pyrazole–pyridazine hybrids targeting COX-2, derivatives with a trimethoxy substitution on a phenyl ring were the most active candidates, demonstrating higher inhibitory action than the standard drug celecoxib. nih.gov These findings highlight how fine-tuning electronic and steric properties through specific substitutions is key to achieving high potency.
| Scaffold/Analog Class | Target | Structural Modification | Impact on Activity/Potency |
| Pyrazole-based inhibitors | Meprin β | Introduction of acidic moieties | Increased activity against meprin β, but no improvement in selectivity. nih.gov |
| Pyrazol-4-yl-pyridine | M4 Receptor | N-alkylation and pyridine substitution | Led to potent positive allosteric modulators (PAMs). rsc.org |
| nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine | c-Met Kinase | 5-(trifluoromethyl)-1H-pyrazole linker | Resulted in excellent potency (nanomolar IC50 values). osi.lv |
| Pyrazole–pyridazine hybrids | COX-2 | Trimethoxy substitution on phenyl ring | Higher inhibitory action than celecoxib. nih.gov |
| Pyrazole-based inhibitors | JAK1/JAK2 | Ortho substitution on pyrazole ring | Important for achieving selectivity for JAK1 over JAK2. mdpi.com |
Development of Pharmacophore Models Based on the Pyrazolylpyrazine Core
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For pyrazole-containing scaffolds, these models serve as valuable tools in virtual screening and rational drug design.
A typical pharmacophore model for a kinase inhibitor, for example, will include features that mimic the interactions of the natural ligand, ATP, within the kinase binding pocket. These often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For a series of pyrozolo[1,5-a]pyridine analogues acting as PDE4 inhibitors, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for potent inhibition. nih.gov Docking studies confirmed that these features interacted with key amino acid residues in the enzyme's active site. nih.gov
In another study on pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors, the best pharmacophore model consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. researchgate.net The development of such models relies on a set of active compounds and helps rationalize the observed SAR, providing a predictive framework for designing new analogs with improved activity.
| Scaffold/Analog Class | Target Enzyme | Pharmacophore Model | Key Features Identified |
| Pyrozolo[1,5-a]pyridine | PDE4 | AHHRR.3 | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings, 2 Hydrophobic Groups. nih.gov |
| Pyrazole-3-carbohydrazone | DPP-4 | Hypo1 | 1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 2 Hydrophobic Features. researchgate.net |
| Pyrazoloquinazoline | PLK-1 | - | 1 Hydrogen Bond Donor, 2 Hydrophobic Features, 1 Positively-charged Feature, 1 Aromatic Ring Feature. mdpi.com |
Stereochemical Considerations and Their Influence on Biological and Mechanistic Outcomes
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit significantly different pharmacological and pharmacokinetic properties. osi.lv This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer of a drug.
While specific SAR studies on the stereoisomers of 2-(1H-pyrazol-4-yl)pyrazine are not extensively detailed in the reviewed literature, the synthesis of pyrazole derivatives bearing chiral substituents is an established area of chemical research. researchgate.netmdpi.com The influence of stereochemistry is well-documented in analogous bioactive molecules. For instance, in a study of the nature-inspired compound 3-Br-acivicin and its derivatives, stereochemistry was found to be the primary driver of antimalarial activity. osi.lv Only the isomers with the "natural" (5S, αS) configuration displayed significant potency, suggesting that cellular uptake might be mediated by a stereoselective transport system. osi.lv This highlights that the biological outcome is not only dependent on target binding but also on the ability of a specific stereoisomer to reach its target.
Beyond chiral centers, other forms of stereoisomerism, such as geometric (E/Z) isomerism, can also be critical. For styrylquinazoline (B1260680) analogs, it has been noted that the E- or Z-orientation of the ethylene (B1197577) linker can greatly affect their biological activity and mechanism of complexation at the site of action. These examples underscore the necessity of considering all aspects of a molecule's three-dimensional structure during the design and development of new therapeutic agents based on the pyrazolylpyrazine scaffold.
Optimization of Key Structural Features for Enhanced Target Selectivity and Potency
The optimization of a lead compound into a clinical candidate involves systematically modifying its structure to enhance potency against the desired target while minimizing activity against off-targets, thereby improving its selectivity and safety profile. For pyrazolylpyrazine analogs, this process involves leveraging SAR data to refine key structural features.
One effective strategy for enhancing selectivity is to exploit subtle differences in the amino acid composition of related protein active sites. For example, in the development of JAK kinase inhibitors, an ortho substitution on the pyrazole ring proved to be a key modification for achieving selectivity for JAK1 over the highly homologous JAK2. mdpi.com This demonstrates how a small, targeted structural change can have a significant impact on the selectivity profile.
Another optimization strategy involves modifying substituents to improve binding affinity, leading to enhanced potency. In a study of pyrazole-based inhibitors, replacing a benzodioxolane moiety with acidic groups not only increased activity against the target (meprin β) but also abolished inhibitory activity against related off-target metalloproteases (MMPs and ADAMs), resulting in an excellent selectivity profile. nih.gov The goal of these optimization efforts is often to achieve low nanomolar or even picomolar potency, as seen with various pyrazole-based kinase inhibitors. mdpi.com This iterative process of design, synthesis, and testing, guided by SAR and SMR principles, is fundamental to advancing novel pyrazolylpyrazine-based compounds toward clinical application.
Exploration of 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride As a Chemical Probe and Research Tool
Development of Fluorescent or Affinity-Based Probes Based on the 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride (B599025) Scaffold
While specific fluorescent or affinity-based probes derived directly from 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride are not extensively documented, the foundational scaffold is highly amenable to such modifications. Pyrazole (B372694) derivatives are recognized for their high synthetic versatility and favorable electronic properties, making them prominent scaffolds in the design of fluorescent probes for bioimaging applications. The pyrazole nucleus is a key component in many compounds that exhibit fluorescence, and its structure can be systematically modified to tune photophysical properties.
The development of probes from this scaffold would involve chemically attaching a reporter group (like a fluorophore) or a reactive group (for affinity-based labeling) to the core structure. The pyrazole's NH group and the pyrazine (B50134) ring offer multiple sites for functionalization.
Key strategies for probe development could include:
Fluorescent Probes: A common approach is to conjugate the scaffold with a known fluorophore, such as a BODIPY or coumarin (B35378) derivative. The pyrazole-pyrazine core could act as a recognition element for a specific biological target, with changes in the fluorescence signal upon binding indicating the presence or activity of the target.
Affinity-Based Probes: To create an affinity probe, a reactive group (e.g., an electrophile like an acrylamide) or a photo-activatable group (e.g., a diazirine) could be installed on the scaffold. Such probes form covalent bonds with their biological targets, enabling subsequent identification via techniques like mass spectrometry. Another strategy involves attaching a biotin (B1667282) tag to facilitate pulldown experiments.
The table below illustrates hypothetical designs for functional probes based on the 2-(1H-pyrazol-4-yl)pyrazine scaffold.
| Probe Type | Functionalization Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein) to the pyrazole N-1 position via a flexible linker. | Real-time imaging of target localization and concentration within living cells. |
| Affinity-Based Probe | Introduction of a biotin tag at the C-3 or C-5 position of the pyrazole ring. | Isolation and identification of binding proteins from cell lysates (pull-down assays). |
| Activity-Based Probe | Attachment of a reactive "warhead" (e.g., a fluorophosphonate) to the pyrazine ring. | Covalent labeling of the active site of a target enzyme to profile its activity state. |
Utility in Target Deconvolution and Biological Pathway Elucidation Studies
A primary challenge in drug discovery is identifying the precise molecular target of a bioactive compound and understanding its effects on cellular pathways. Chemical probes derived from scaffolds like 2-(1H-pyrazol-4-yl)pyrazine are instrumental in these "target deconvolution" efforts. Given the wide array of biological activities reported for pyrazole derivatives—including anti-inflammatory, anticancer, and antimicrobial effects—identifying their mechanisms of action is crucial.
An affinity-based probe built on the 2-(1H-pyrazol-4-yl)pyrazine scaffold can be introduced into a biological system (e.g., cells or cell lysate) to "capture" its binding partners. After the probe binds to its target protein(s), the complex can be isolated and the protein identified using proteomic techniques. This process directly links the chemical structure to its biological target.
Once a target is identified, these probes can be used to explore biological pathways. For example, a fluorescently labeled version of the compound can be used to visualize how target engagement affects downstream events, such as the translocation of other proteins or changes in signaling cascades, providing a spatiotemporal understanding of the compound's impact.
Applications in High-Throughput Screening Campaigns for the Identification of Novel Biological Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a desired biological activity. The 2-(1H-pyrazol-4-yl)pyrazine structure is an excellent candidate for inclusion in HTS compound libraries. The pyrazole core is often described as a "privileged structure" in medicinal chemistry, as it is a common feature in many approved drugs and biologically active molecules.
The synthetic tractability of the pyrazole-pyrazine scaffold allows for the creation of large, diverse libraries of related compounds through combinatorial chemistry. By systematically varying the substituents on both the pyrazole and pyrazine rings, chemists can generate a wide range of molecules with distinct properties to screen against biological targets like enzymes, receptors, or whole cells. The structural rigidity and defined vectoral chemistry of the scaffold provide a solid foundation for structure-activity relationship (SAR) studies following an HTS campaign, guiding the optimization of initial "hits" into potent and selective modulators.
Integration into Advanced Chemical Biology Workflows for Perturbing and Studying Biological Systems
Modern chemical biology employs sophisticated workflows to study and manipulate biological processes with high precision. Probes based on the 2-(1H-pyrazol-4-yl)pyrazine scaffold have the potential to be integrated into these workflows. One such advanced technique is Activity-Based Protein Profiling (ABPP), which uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems.
If a derivative of 2-(1H-pyrazol-4-yl)pyrazine is found to be an inhibitor of a particular enzyme, it can be converted into an activity-based probe by incorporating a reactive group that covalently modifies the enzyme's active site. This allows for the selective labeling and quantification of the active enzyme population, providing insights into enzyme function in health and disease.
Furthermore, such probes can be used in chemoproteomic experiments to assess the selectivity of a compound across the entire proteome. By treating cells with an affinity probe and analyzing the captured proteins, researchers can identify not only the intended target but also any potential off-targets, which is critical information for developing safe and effective therapeutics.
Potential Applications in Non-Biological Fields: Ligand Chemistry or Material Science
Beyond its biological potential, the 2-(1H-pyrazol-4-yl)pyrazine structure is of significant interest in coordination chemistry and material science. The two adjacent nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the pyrazine ring act as excellent donor sites for coordinating with metal ions. This allows the molecule to function as a versatile ligand.
Depending on the reaction conditions and the metal center, it can act as:
A monodentate ligand , binding through one of its nitrogen atoms.
A bidentate chelating ligand , binding to a single metal center through a nitrogen on the pyrazole and an adjacent nitrogen on the pyrazine.
A bridging ligand , connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs).
The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, coordination compounds involving pyrazine derivatives have been investigated for their potential as molecular magnets and luminescent materials. The ability to form stable complexes with a variety of metals makes 2-(1H-pyrazol-4-yl)pyrazine a valuable building block for designing novel functional materials.
The table below summarizes the potential of 2-(1H-pyrazol-4-yl)pyrazine as a ligand in coordination chemistry.
| Metal Ion (Example) | Potential Coordination Mode | Potential Application of Resulting Complex |
| Copper(II) | Bidentate (N,N') Chelation | Catalysis in organic reactions |
| Iron(II)/Iron(III) | Bridging Ligand | Spin-crossover materials for molecular switches |
| Ruthenium(II) | Bidentate (N,N') Chelation | Photosensitizers for solar energy applications |
| Lanthanides (e.g., Eu³⁺) | Bidentate or Bridging | Luminescent materials for sensors or displays |
Future Research Directions and Unanswered Questions for 2 1h Pyrazol 4 Yl Pyrazine Dihydrochloride
Development of More Advanced Synthetic Strategies for Complex Analogs and Libraries
A critical area for future research is the development of more sophisticated and efficient synthetic methodologies to generate a diverse library of 2-(1H-pyrazol-4-yl)pyrazine analogs. While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis, are well-established, modern techniques can offer significant advantages in terms of yield, purity, and the ability to create complex molecular architectures.
Future synthetic efforts should focus on:
Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry and high-throughput screening techniques would enable the rapid generation and evaluation of large libraries of pyrazolylpyrazine derivatives. This approach is essential for exploring the structure-activity relationships (SAR) around the scaffold.
Novel Catalytic Methods: The exploration of novel catalysts, such as ruthenium or copper-based systems, could facilitate more efficient and regioselective pyrazole ring formation. These methods can lead to the synthesis of previously inaccessible analogs.
Eco-Friendly Synthetic Routes: The development of environmentally benign synthetic protocols, for instance, using green solvents or catalyst systems, is a growing priority in medicinal chemistry.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Scalability for large-scale production |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to complexity | Optimization of reaction conditions for diverse substrates |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scale-up | Initial setup costs and specialized equipment |
| C-H Activation/Functionalization | Direct modification of the scaffold, reducing synthetic steps | Regioselectivity and functional group tolerance |
This table is interactive. Click on the headers to sort.
Deeper Mechanistic Insights into Potential Off-Target Interactions and Selectivity Profiling
A significant challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. The pyrazolylpyrazine scaffold has been explored in the context of kinase inhibition, and therefore, a thorough understanding of its selectivity profile is paramount.
Future research should aim to:
Comprehensive Kinome Screening: Systematic screening of 2-(1H-pyrazol-4-yl)pyrazine and its analogs against a broad panel of kinases will be crucial to identify both primary targets and potential off-targets.
Structural Biology Studies: X-ray crystallography and other structural biology techniques can provide detailed insights into the binding modes of these compounds within the ATP-binding pocket of their target kinases. This information is invaluable for the rational design of more selective inhibitors.
Chemical Proteomics: The use of photoaffinity probes based on the pyrazolylpyrazine scaffold can help identify direct protein targets in a cellular context, offering a more physiologically relevant understanding of on- and off-target interactions.
Exploration of Novel Biological Targets and Therapeutic Areas for the Pyrazolylpyrazine Scaffold
The versatility of the pyrazole scaffold suggests that 2-(1H-pyrazol-4-yl)pyrazine may have therapeutic potential beyond its initial intended targets. The pyrazole nucleus is present in drugs with a wide range of applications, including anti-inflammatory, anticancer, and antiviral agents.
Future investigations should explore:
New Kinase Targets: While pyrazolylpyrazines have been investigated as kinase inhibitors, there are numerous other kinases implicated in various diseases that could be targeted by this scaffold.
Non-Kinase Targets: The scaffold may interact with other classes of enzymes or receptors. Broad biological screening could uncover unexpected therapeutic opportunities.
Diverse Therapeutic Areas: Given the wide range of biological activities associated with pyrazole derivatives, the pyrazolylpyrazine scaffold should be evaluated in various disease models, including but not limited to oncology, immunology, and neurodegenerative diseases.
| Therapeutic Area | Potential Rationale | Example of Pyrazole Drug |
| Oncology | Inhibition of protein kinases involved in cancer progression | Crizotinib (ALK/ROS1 inhibitor) |
| Inflammatory Diseases | Modulation of inflammatory pathways | Celecoxib (COX-2 inhibitor) |
| Infectious Diseases | Inhibition of microbial enzymes or replication | |
| Neurological Disorders | Targeting enzymes or receptors in the central nervous system |
This table is interactive. Click on the headers to sort.
Advancement of Integrated Computational and Experimental Methodologies for Predictive Research
The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process for compounds like 2-(1H-pyrazol-4-yl)pyrazine. In silico methods can guide the design of new analogs and predict their biological activities, which can then be validated experimentally.
Future research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust 2D and 3D-QSAR models can help in predicting the biological activity of novel pyrazolylpyrazine derivatives and guide the design of more potent compounds.
Molecular Docking and Dynamics Simulations: These computational tools can be used to predict the binding modes of pyrazolylpyrazine analogs to their biological targets and to assess the stability of the ligand-protein complexes.
High-Throughput Virtual Screening: Virtual screening of large compound libraries against specific biological targets can identify novel pyrazolylpyrazine-based hits for further experimental evaluation.
Synergistic Research with Emerging Technologies in Modern Chemical and Biological Sciences
Leveraging emerging technologies will be crucial for unlocking the full therapeutic potential of the 2-(1H-pyrazol-4-yl)pyrazine scaffold.
Artificial Intelligence (AI) in Drug Discovery: AI and machine learning algorithms can be employed to analyze large datasets from high-throughput screening, predict ADME-Tox properties, and even design novel molecules with desired characteristics. This can significantly reduce the time and cost of drug development.
Organ-on-a-Chip Technology: These microfluidic devices, which mimic the physiology of human organs, can provide more accurate and predictive data on the efficacy and toxicity of pyrazolylpyrazine analogs compared to traditional cell cultures or animal models. This technology is particularly valuable for assessing drug metabolism and potential organ-specific toxicity.
By systematically addressing these future research directions and unanswered questions, the scientific community can fully elucidate the therapeutic potential of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (B599025) and its analogs, paving the way for the development of novel and effective medicines.
Q & A
Basic Question: What are the recommended synthetic routes for 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride, and how are intermediates characterized?
Answer:
A common approach involves cyclization reactions using hydrazine derivatives or hydrazonoyl halides. For example, hydrazinecarbothioamide or methyl hydrazinecarbodithioate can react with pyrazole-containing ketones (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) under acidic conditions to form hydrazine intermediates . These intermediates are characterized via ¹H/¹³C NMR (chemical shifts and coupling constants), IR (functional group verification), and HRMS (exact mass confirmation). For dihydrochloride salt formation, hydrochloric acid is typically used during final purification .
Advanced Question: How can reaction conditions be optimized to improve yield in pyrazine-pyrazole heterocycle synthesis?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, as seen in cyclization reactions involving hydrazine hydrate .
- Catalysis : Triethylamine or HCl improves reaction kinetics in nucleophilic substitutions and cyclizations .
- Temperature control : Reflux conditions (e.g., 120°C in POCl₃-mediated cyclization) are critical for activating carbonyl groups without decomposition .
- Stoichiometry : Excess hydrazine (1.2–1.5 eq) drives reactions to completion, as demonstrated in 1,3,4-thiadiazole syntheses .
Basic Question: What analytical techniques are essential for confirming the purity and structure of this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm; pyrazine protons at δ 8.0–9.0 ppm). ¹³C NMR confirms carbon frameworks, such as pyrazine carbons at δ 140–160 ppm .
- HRMS : Validates molecular weight (e.g., exact mass ± 0.001 Da) and detects isotopic patterns for Cl⁻ in dihydrochloride salts .
- Elemental analysis : Ensures stoichiometric Cl⁻ content (theoretical vs. experimental %C/H/N/Cl) .
Advanced Question: How can researchers resolve contradictions in spectral data interpretation for pyrazole-pyrazine derivatives?
Answer:
- Dynamic NMR : Resolves tautomerism or rotational barriers in pyrazole rings (e.g., 1H-pyrazol-4-yl vs. 2H-pyrazol-3-yl isomers) by variable-temperature studies .
- 2D-COSY/HMBC : Assigns ambiguous proton-proton correlations and long-range C-H couplings, critical for distinguishing regioisomers .
- X-ray crystallography : Provides definitive structural proof when spectral data conflicts, as seen in related oxadiazole derivatives .
Basic Question: What are the stability considerations for this compound under storage?
Answer:
- Moisture sensitivity : Store in desiccators with silica gel, as hydrochloride salts are hygroscopic .
- Temperature : Long-term stability requires refrigeration (4°C) to prevent decomposition via hydrolysis or oxidation .
- Light sensitivity : Amber vials prevent photodegradation of aromatic heterocycles .
Advanced Question: What strategies are effective for modifying the pyrazine-pyrazole core to enhance bioactivity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyrazole 3-position to improve antimicrobial activity, as shown in thiadiazole derivatives .
- Salt formation : Dihydrochloride salts enhance solubility for in vitro assays, while free bases are preferred for lipophilic membrane penetration .
- Hybrid scaffolds : Fusion with oxadiazole or thiadiazole rings (e.g., 5-(substituted-phenyl)-[1,3,4]oxadiazole) broadens target engagement, as demonstrated against C. albicans .
Basic Question: How is the compound’s reactivity exploited in cross-coupling or functionalization reactions?
Answer:
- Suzuki-Miyaura : The pyrazine ring’s halogenated derivatives (e.g., 6-chloro analogues) undergo Pd-catalyzed coupling with aryl boronic acids .
- Nucleophilic substitution : The pyrazole NH group reacts with chloroacetyl chloride to form acetamide derivatives, a key step in medicinal chemistry .
Advanced Question: What computational methods support the design of pyrazine-pyrazole analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
